

Reconstitution and storage guidelines for Eritoran (tetrasodium) powder

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Compound of Interest

Compound Name: Eritoran (tetrasodium)

Cat. No.: B12382214

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Application Notes and Protocols: Eritoran (tetrasodium) Powder

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the reconstitution, storage, and handling of **Eritoran (tetrasodium)** powder for research purposes. Adherence to these protocols is crucial for ensuring the stability, activity, and reliable performance of the compound in experimental settings.

Product Information

- Chemical Name: Eritoran tetrasodium (also known as E5564)
- Molecular Formula: $C_{66}H_{122}N_2Na_4O_{19}P_2$
- Molecular Weight: 1401.6 g/mol [1]
- Mechanism of Action: Eritoran is a synthetic analogue of lipid A and acts as a potent antagonist of Toll-like Receptor 4 (TLR4).[2][3] It competitively inhibits the binding of lipopolysaccharide (LPS) to the MD-2/TLR4 complex, thereby blocking downstream inflammatory signaling pathways.[1][2]

Storage Guidelines

Proper storage of **Eritoran (tetrasodium)** in both its powdered and reconstituted forms is critical to maintain its integrity and biological activity.

Unopened Powder

Store the lyophilized powder in a dry, dark environment. For optimal stability, follow the temperature guidelines summarized below. The product is typically stable for short periods at ambient temperature, as experienced during shipping.^{[1][4]}

Reconstituted Solutions

The stability of reconstituted Eritoran is dependent on the solvent and storage temperature. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.^{[1][5]}

Table 1: Storage Conditions and Stability

Form	Solvent	Storage Temperature	Stability Period
Lyophilized Powder	N/A	-20°C	Up to 3 years
Stock Solution	DMSO	4°C	Up to 2 weeks
DMSO	-80°C	Up to 1 year	

Data compiled from multiple chemical supplier datasheets.^{[4][5]}

Reconstitution Protocol

This protocol describes the preparation of a concentrated stock solution of **Eritoran (tetrasodium)** in DMSO.

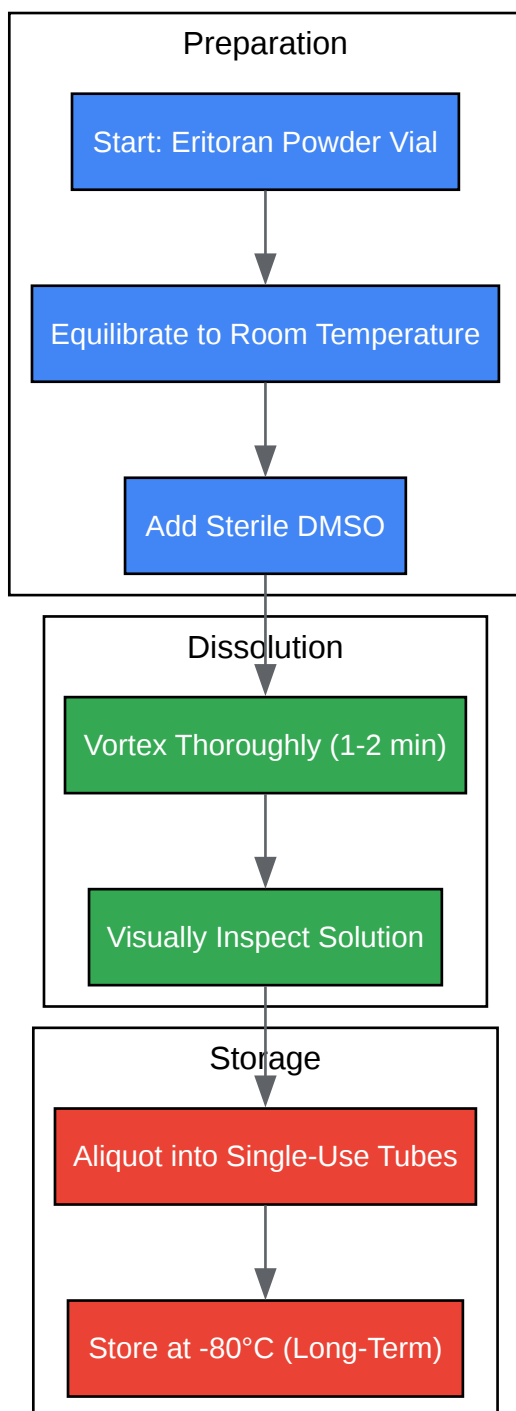
Materials

- **Eritoran (tetrasodium)** powder
- Anhydrous/sterile Dimethyl sulfoxide (DMSO)

- Sterile, polypropylene microcentrifuge tubes or vials
- Calibrated pipettes and sterile tips
- Vortex mixer

Procedure

- **Equilibration:** Before opening, allow the vial of Eritoran powder to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming on the powder.
- **Solvent Addition:** Aseptically add the required volume of sterile DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL).
- **Dissolution:** Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
- **Aliquoting:** To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes.
- **Storage:** Store the aliquots as recommended in Table 1. For long-term storage, -80°C is required.^[5]



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Eritoran Reconstitution Workflow

Experimental Protocols

Preparation of Working Solutions for In Vitro Assays

Most cell culture and enzymatic assays are performed in aqueous media. As Eritoran stock solutions are prepared in DMSO, it is critical to properly dilute the stock to the final working concentration while minimizing solvent-induced toxicity.

Protocol:

- **Thawing:** Thaw a single-use aliquot of the Eritoran DMSO stock solution at room temperature.
- **Intermediate Dilution (Optional):** For very low final concentrations, it may be necessary to perform a serial dilution of the DMSO stock into sterile aqueous buffer (e.g., Phosphate-Buffered Saline [PBS] or cell culture medium without serum) immediately before use.
- **Final Dilution:** Add the required volume of the Eritoran stock (or intermediate dilution) to the final volume of the experimental medium. Ensure the final concentration of DMSO is kept to a minimum, typically below 0.5%, to avoid affecting cell viability or assay performance.
- **Mixing:** Mix the final solution thoroughly by gentle inversion or pipetting. Do not vortex protein-containing media.
- **Vehicle Control:** It is essential to include a vehicle control in all experiments, which consists of the same final concentration of DMSO in the assay medium without Eritoran.

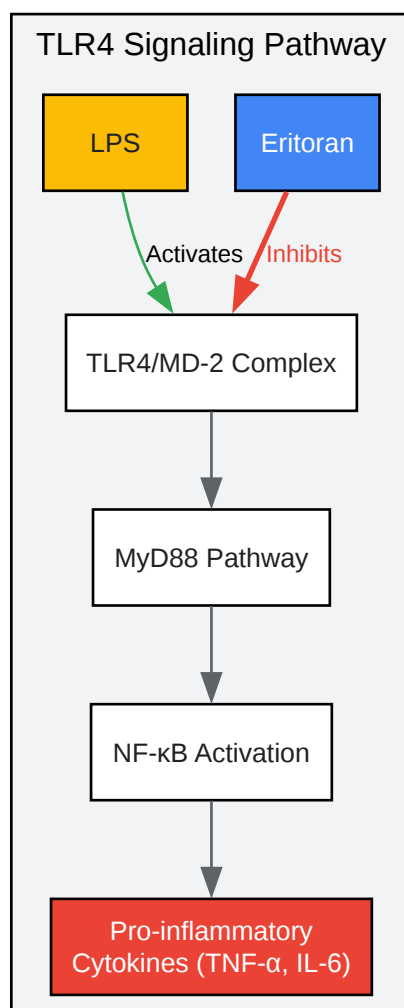
Table 2: Example Dilution Series for a 10 mg/mL Stock

Stock Concentration	Desired Working Concentration	Final DMSO % (in 1 mL)	Volume of Stock to Add
10 mg/mL	100 µg/mL	1.0%	10 µL
10 mg/mL	10 µg/mL	0.1%	1 µL
10 mg/mL	1 µg/mL	0.01%	0.1 µL*

*For volumes less than 1 µL, an intermediate dilution is strongly recommended for accuracy.

Eritoran Signaling Pathway Inhibition

Eritoran functions by blocking the canonical TLR4 signaling pathway initiated by LPS. This involves preventing the dimerization of the TLR4/MD-2 receptor complex, which in turn inhibits the activation of downstream signaling cascades, such as the MyD88-dependent and TRIF-dependent pathways, ultimately leading to a reduction in the production of pro-inflammatory cytokines like TNF- α and IL-6.[2]



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Eritoran's Mechanism of Action

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